2-(Perfluoro-7-methyloctyl)ethyl iodide
Overview
Description
Molecular Structure Analysis
The 2-(Perfluoro-7-methyloctyl)ethyl iodide molecule contains a total of 34 bond(s). There are 30 non-H bond(s) and 7 rotatable bond(s) . The 2D chemical structure image of this compound is also called skeletal formula, which is the standard notation for organic molecules .Scientific Research Applications
Halogen Bonding and Non-Covalent Interactions : Perfluorinated compounds, such as perfluorohexyl iodide, have been studied for their halogen bonding and non-covalent interactions with hydrogen bond acceptors. This research is crucial for understanding the electrostatics of non-covalent interactions in chemical processes (Cabot & Hunter, 2009).
Free Radical Addition to Olefins : Studies on perfluoro-t-butyl iodide have demonstrated its role in the free radical addition to olefins, revealing important aspects of reaction mechanisms and kinetics (Tedder, Walton & Vertommen, 1979).
Catalytic Oxidation in Organic Chemistry : The catalytic potential of perfluorooctylseleninic acid, in conjunction with iodoxybenzene, has been explored for the oxidation of specific organic compounds, indicating applications in synthetic organic chemistry (Crich & Zou, 2005).
Environmental Presence and Impact : Research on indoor and outdoor air concentrations and phase partitioning of perfluoroalkyl sulfonamides highlights the environmental impact of these chemicals, which are used in domestic and workplace products (Shoeib et al., 2004).
Perfluorochemicals in Sediments and Sludge : Studies on the occurrence of perfluorochemicals in environmental matrices like sediments and sludge provide insights into their environmental distribution and potential ecological impacts (Higgins et al., 2005).
Optoelectronic Properties of Metal Halide Perovskites : Research on metal halide perovskites, which include compounds like methylammonium lead iodide, has opened new avenues in optoelectronic applications due to their unique photophysical properties (Manser, Christians & Kamat, 2016).
Properties
IUPAC Name |
1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-10-iodo-2-(trifluoromethyl)decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F19I/c12-3(13,1-2-31)5(15,16)7(19,20)9(23,24)8(21,22)6(17,18)4(14,10(25,26)27)11(28,29)30/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGMHQUGBLUBQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F19I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379891 | |
Record name | 2-(Perfluoro-7-methyloctyl)ethyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40678-31-7 | |
Record name | 2-(Perfluoro-7-methyloctyl)ethyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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